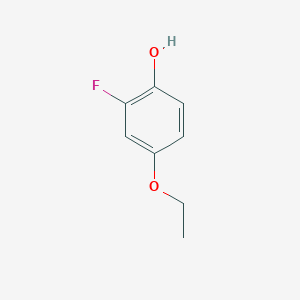

4-Ethoxy-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELHKMQMUKRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2 Fluorophenol and Its Structural Analogs

Direct Synthesis Approaches to 4-Ethoxy-2-fluorophenol

The direct synthesis of this compound can be primarily achieved through two strategic routes: the alkylation of a phenol (B47542) precursor and the functionalization of a fluoroaromatic system.

Strategies Involving Phenol Alkylation

Phenol alkylation, specifically O-alkylation, is a fundamental method for forming aryl ethers. The most prominent of these is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. quora.commasterorganicchemistry.com

In the context of this compound, the synthesis would logically start from 2-fluoro-4-hydroxyphenol. The phenolic proton of 2-fluoro-4-hydroxyphenol is acidic and can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent like ethyl iodide or ethyl bromide via an SN2 mechanism to yield the target ether. masterorganicchemistry.comvaia.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. chemicalbook.com

A closely related procedure is the synthesis of 4-ethoxy-2-fluorobenzaldehyde, where 2-fluoro-4-hydroxybenzaldehyde (B1296990) is ethylated using iodoethane (B44018) in the presence of potassium carbonate in DMF. This reaction proceeds at 60°C for 10 hours, affording the product in an 83% yield, demonstrating the viability of this approach for the ethoxylation of a substituted fluorophenol. chemicalbook.com

Alternative, greener approaches to the Williamson synthesis include solvent-free methods, which can offer high yields and purity while reducing environmental impact. researchgate.net For instance, the etherification of various phenols has been shown to proceed efficiently at low temperatures using solid bases like sodium bicarbonate or potassium carbonate without a solvent. researchgate.net Another method involves the use of dialkyl carbonates, such as diethyl carbonate, as the alkylating agent, often catalyzed by alkaline carbonates or hydroxides under solvent-free conditions. google.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-Fluoro-4-hydroxybenzaldehyde | Iodoethane, Potassium Carbonate | N,N-Dimethylformamide | 60°C, 10 hours | 4-Ethoxy-2-fluorobenzaldehyde | 83% | chemicalbook.com |

| Phenols (general) | Alkyl Halides, Solid Base (e.g., K₂CO₃) | Solvent-free | Low Temperature | Aryl Ethers | High | researchgate.net |

| Phenol (general) | Diethyl Carbonate, Alkaline Carbonate | Solvent-free | 140-180°C | Aryl Ethyl Ethers | Good | google.com |

Fluoroaromatic Functionalization Routes

This strategy involves introducing the fluorine atom at a late stage onto a pre-existing 4-ethoxyphenol (B1293792) scaffold. Electrophilic fluorination is the primary method for such a transformation. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor™ (F-TEDA-BF4), are widely used due to their stability, safety, and effectiveness. wikipedia.orgsancaiindustry.com

The reaction would involve treating 4-ethoxyphenol with an electrophilic fluorinating agent. The hydroxyl and ethoxy groups are ortho-, para-directing; therefore, a mixture of products, including the desired 2-fluoro isomer and the 3-fluoro isomer, is expected. The regioselectivity can be influenced by the reaction conditions and the specific fluorinating agent used. wikipedia.org

Another, though less direct, functionalization route involves the displacement of other groups. For example, enzymatic systems have been shown to catalyze the dehalogenation of halophenols in alcoholic solvents. In one study, the incubation of 4-fluorophenol (B42351) with microperoxidase-8 and H₂O₂ in ethanol (B145695) resulted in the formation of 4-ethoxyphenol, demonstrating a substitution of fluorine. researchgate.net While this is the reverse of the desired functionalization, it highlights the reactivity of the aromatic ring.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound can also be approached via multi-step sequences involving key precursors that are later converted to the final product.

Preparation of (4-Ethoxy-2-fluorophenyl)boronic Acid

(4-Ethoxy-2-fluorophenyl)boronic acid is a valuable intermediate, particularly for use in Suzuki-Miyaura cross-coupling reactions. The primary method for its synthesis involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). rsc.org

A common route starts with 1-ethoxy-3-fluorobenzene. This precursor undergoes regioselective ortho-lithiation directed by the fluorine atom. researchgate.net Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) generates a lithium species ortho to the fluorine. This organolithium intermediate is then trapped with an electrophilic boron source, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford (4-Ethoxy-2-fluorophenyl)boronic acid. rsc.org

| General Reaction | Step 1 | Step 2 | Product | Reference |

| Aryl Boronic Acid Synthesis | Formation of organometallic reagent (e.g., organolithium via deprotonation or Grignard via Mg insertion) | Electrophilic trapping with a boric ester (e.g., B(OMe)₃) followed by hydrolysis | Aryl Boronic Acid | rsc.org |

| Directed Ortho-Metalation | Lithiation of a substituted fluorobenzene (B45895) ortho to the fluorine atom using a strong lithium amide base (LDA or LiTMP) | Quenching with an electrophile | Ortho-functionalized fluorobenzene | researchgate.net |

Synthesis of (4-Ethoxy-2-fluorophenyl)methanol

(4-Ethoxy-2-fluorophenyl)methanol serves as another crucial intermediate. chemcess.com Its synthesis is most commonly achieved through the reduction of 4-ethoxy-2-fluorobenzaldehyde. smolecule.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent can be employed for this transformation. smolecule.com More recently, methods like photoredox-catalyzed reduction of the corresponding carboxylic acid using hydrosilanes have also been developed for aldehyde synthesis, which could then be reduced. rsc.org

Alternatively, a Grignard reaction can be utilized. Formation of a Grignard reagent from a suitable precursor, such as 1-bromo-4-ethoxy-2-fluorobenzene, followed by reaction with formaldehyde (B43269) would yield the desired primary alcohol. libretexts.org

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| 4-Ethoxy-2-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4-Ethoxy-2-fluorophenyl)methanol | Aldehyde Reduction | smolecule.com |

| 1-Bromo-4-ethoxy-2-fluorobenzene | 1. Mg, ether solvent 2. Formaldehyde (HCHO) | (4-Ethoxy-2-fluorophenyl)methanol | Grignard Reaction | libretexts.org |

| 5-Hydroxy-2-methoxybenzaldehyde | 4-Bromoanisole, Mg, THF | 1-(5-Hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)methanol | Grignard Reaction | prepchem.com |

Derivatization from Related Halophenols

Synthesizing this compound from other readily available halophenols is a versatile strategy. This can involve introducing the ethoxy group onto a pre-functionalized fluorophenol or modifying a different halogenated precursor.

One approach starts with a dihalobenzene derivative. For example, 1-bromo-2,4-difluorobenzene (B57218) could undergo selective nucleophilic aromatic substitution (SNAr) with sodium ethoxide. The fluorine atom para to the bromine is more activated towards nucleophilic attack than the ortho-fluorine, potentially leading to the formation of 1-bromo-4-ethoxy-2-fluorobenzene. This intermediate can then be converted to the target phenol, for instance, through a metal-halogen exchange followed by borylation and oxidation.

Another route begins with a brominated fluorophenol, such as 4-bromo-2-fluorophenol. sigmaaldrich.com The hydroxyl group would first need to be protected. Subsequently, the ethoxy group could be introduced via a copper-catalyzed Ullmann condensation with sodium ethoxide, a reaction commonly used for forming aryl ethers. A final deprotection step would yield this compound.

A documented synthesis of 1-bromo-2-fluoro-4-ethoxybenzene starts from 1-fluoro-3-ethoxybenzene, which is brominated using N-bromosuccinimide (NBS) in dichloromethane (B109758) to give the desired product in 60% yield. google.com This bromo-intermediate is a versatile precursor for further functionalization, such as conversion to the phenol via a Grignard reaction followed by oxidation or through a palladium-catalyzed hydroxylation.

| Starting Material | Key Transformation(s) | Key Intermediate(s) | Reference |

| 1-Fluoro-3-ethoxybenzene | Bromination with NBS | 1-Bromo-4-ethoxy-2-fluorobenzene | google.com |

| 3-Fluorophenol | Hydroxyl protection, Bromination, Grignard formation, Formylation, Deprotection | 1-Bromo-2-fluoro-4-(protected-oxy)benzene | google.com |

| 3-Ethoxy-4-fluorophenol | Bromination | 6-Bromo-3-ethoxy-2-fluorophenol | smolecule.com |

Enzymatic and Biocatalytic Transformations for Ether Formation

The use of enzymes in organic synthesis provides a powerful tool for creating complex molecules under mild conditions. Biocatalytic methods, particularly those involving peroxidases, have shown promise in the formation of ether linkages through novel reaction mechanisms.

A notable biocatalytic route for synthesizing alkoxy-substituted phenols involves the dehalogenation of halophenols mediated by peroxidases in alcoholic solvents. Research has demonstrated that the H₂O₂-driven microperoxidase-8 (MP8) system can effectively catalyze the dehalogenation of various halophenols, such as 4-fluorophenol and 2-fluorophenol (B130384). nih.govpnas.org In this process, the halogen substituent is replaced by an alkoxyl group from the solvent.

When the reaction with 4-fluorophenol is conducted in an ethanol solvent, 4-ethoxyphenol is formed as the principal dehalogenated product. nih.govpnas.orgresearchgate.netsigmaaldrich.com This transformation represents a direct enzymatic pathway to an ethoxy-substituted phenol, a key structural feature of the target compound. The rate of conversion is significantly higher for 4-fluorophenol compared to its chloro- and bromo- counterparts. pnas.org

Two potential mechanisms have been proposed for this MP8-dependent alkoxylating dehalogenation. One mechanism suggests that the oxene resonant form of the peroxidase's compound I intermediate reacts with the alcohol solvent (e.g., methanol (B129727) or ethanol) to form a cofactor-peroxide-alkyl intermediate. nih.govpnas.orgresearchgate.net This intermediate then reacts with the electron-rich aromatic ring of the halophenol substrate, leading to the formation of the corresponding alkoxyphenol and the release of the halide ion. nih.govpnas.orgresearchgate.net Evidence for this pathway includes the detection of formaldehyde when the reaction is run in methanol, indicating that the alcohol solvent provides the necessary electrons for the transformation. pnas.org

Conversely, other studies using a different artificial peroxidase, Fe-MC6*a, found that the oxidation of 4-fluorophenol yielded 1,4-benzoquinone (B44022) as the main product, while 4-chlorophenol (B41353) led to the formation of oligomers through C-O bond coupling. mdpi.com This highlights how the choice of catalyst can significantly influence the reaction outcome.

Table 1: Peroxidase-Mediated Conversion of Halophenols

| Starting Material | Enzyme System | Solvent | Major Dehalogenated Product(s) | Source(s) |

| 4-Fluorophenol | Microperoxidase-8 (MP8)/H₂O₂ | Ethanol | 4-Ethoxyphenol | nih.govpnas.orgresearchgate.net |

| 4-Fluorophenol | Microperoxidase-8 (MP8)/H₂O₂ | Methanol | 4-Methoxyphenol | nih.govpnas.org |

| 2-Fluorophenol | Microperoxidase-8 (MP8)/H₂O₂ | Methanol | 2-Methoxyphenol | nih.govpnas.org |

| 4-Chlorophenol | Microperoxidase-8 (MP8)/H₂O₂ | Methanol | 4-Methoxyphenol | pnas.org |

| 4-Bromophenol | Microperoxidase-8 (MP8)/H₂O₂ | Methanol | 4-Methoxyphenol | pnas.org |

| 4-Fluorophenol | Fe-MC6*a/H₂O₂ | Phosphate Buffer/TFE | 1,4-Benzoquinone | mdpi.com |

Modern Synthetic Advancements and Green Chemistry Principles in this compound Synthesis

Recent progress in organic synthesis has emphasized the development of efficient and environmentally friendly methods. These principles are applicable to the synthesis of substituted phenols and their ethers, focusing on minimizing waste, avoiding harsh reagents, and reducing energy consumption.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers significant advantages in terms of efficiency and waste reduction. While a specific one-pot synthesis for this compound is not detailed in the literature, strategies developed for related substituted phenols provide a blueprint.

One such strategy involves the C-H activation, borylation, and subsequent oxidation of an aromatic compound to generate a phenol in a single pot. nih.gov This method is particularly useful for creating meta-substituted phenols, which can be challenging to access through traditional electrophilic substitution. nih.gov Another powerful one-pot approach is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol. nih.govrsc.org This mild and highly efficient protocol can be combined with other transformations, such as bromination and palladium-catalyzed cross-coupling, to rapidly build molecular complexity and produce highly substituted phenols from simple precursors. nih.gov

Furthermore, cyclocondensation reactions offer an elegant one-pot route to polysubstituted phenols. A method involving the Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters leads to the formation of 3,5-disubstituted and other polysubstituted phenols through an in situ dehydrofluorination and aromatization sequence. acs.org These examples of one-pot strategies demonstrate the potential for creating complex phenolic structures efficiently, which could be adapted for the synthesis of this compound.

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. alfa-chemistry.com For the synthesis of phenol ethers, the Williamson ether synthesis has been adapted to operate under solvent-free conditions. This can be achieved by simply grinding a phenol with an alkylating agent (like diethyl sulfate) and a solid base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.nettandfonline.comtandfonline.com This method proceeds rapidly, often at low temperatures, yielding pure products with high efficiency and is considered environmentally friendly. researchgate.nettandfonline.com Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used to catalyze O-alkylation under solvent-free conditions. researchgate.net

The use of green reagents and catalysts is another important aspect. Dimethyl carbonate (DMC) is considered a green methylating agent, and its use in conjunction with phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) allows for the clean O-methylation of phenolic compounds. mdpi.com For deprotection, ionic liquids such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) can facilitate the cleavage of aryl alkyl ethers to regenerate phenols under mild conditions, offering a recyclable and environmentally benign alternative to harsh reagents. organic-chemistry.org These approaches, focused on eliminating solvents and employing safer reagents, represent the modern direction of phenol ether synthesis.

Table 2: Comparison of Green Etherification Strategies

| Method | Key Features | Reagents/Catalysts | Conditions | Source(s) |

| Solvent-Free Williamson Synthesis | Environmentally friendly, high purity, rapid reaction | Phenol, Alkylating Agent, Solid Base (K₂CO₃) | Solvent-free, low temperature, grinding/stirring | researchgate.nettandfonline.comtandfonline.com |

| Organic Base Catalysis | Easy to handle, good to excellent yields | Phenol, Alkyl Bromide, K₂CO₃, DABCO | Solvent-free, room temperature, grinding | researchgate.net |

| Green O-methylation | Use of non-toxic methylation reagent | Phenol, Dimethyl Carbonate (DMC), PEG, K₂CO₃ | Elevated temperature (e.g., 140 °C) | mdpi.com |

| Catalytic Williamson Ether Synthesis | Uses weak alkylating agents, catalytic cycle | Phenol, Alcohol (e.g., Methanol) | High temperature (>300 °C), catalytic alkali metal benzoate | acs.org |

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-2-fluorophenol, analysis of proton, carbon-13, and fluorine-19 nuclei provides unambiguous evidence for its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, and the phenolic hydroxyl proton.

Ethoxy Group: This group gives rise to two signals: a triplet around δ 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around δ 4.0 ppm from the methylene (-OCH₂-) protons, coupled to the methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.8–7.2 ppm). Their signals are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling, leading to complex splitting patterns such as doublets or doublet of doublets.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton typically appears as a broad singlet. Its chemical shift is variable and depends on factors like solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data is based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -CH₃ (Ethoxy) | ~1.4 | Triplet (t) | 3H |

| -OCH₂- (Ethoxy) | ~4.0 | Quartet (q) | 2H |

| -OH | Variable (e.g., ~5.0-9.0) | Broad Singlet (br s) | 1H |

| Aromatic H | ~6.8-7.2 | Multiplet (m) | 3H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum for this compound will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups, and the presence of fluorine introduces carbon-fluorine (C-F) coupling.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110–160 ppm range. The carbon directly bonded to the fluorine atom (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings (²JCF and ³JCF). The carbons attached to the oxygen atoms (C-1 and C-4) will be shifted downfield.

Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will appear upfield, typically around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Note |

|---|---|---|

| Aromatic C-F | ~150 (doublet) | Large ¹JCF coupling |

| Aromatic C-OH | ~145 | |

| Aromatic C-OEt | ~155 | |

| Aromatic C-H | ~115-125 | May show C-F coupling |

| -OCH₂- | ~64 | |

| -CH₃ | ~15 |

Fluorine-19 (¹⁹F) NMR Analysis (Insights from 4-Fluorophenol)

For 2-Fluorophenol (B130384), the fluorine signal appears around -140.4 ppm. researchgate.net The position of the fluorine atom in this compound is ortho to a hydroxyl group and meta to an ethoxy group. Both are electron-donating groups which increase the electron density at the fluorine nucleus, causing an upfield shift (a more negative ppm value). The precise chemical shift would be a composite of these electronic effects. The high sensitivity of the ¹⁹F nucleus to its surroundings makes it an excellent probe for confirming substitution patterns and studying electronic effects within the molecule. nih.govalfa-chemistry.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints for different functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl, ethoxy, and fluoro-substituted aromatic ring.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.org

C-H Stretching: Aliphatic C-H stretching from the ethoxy group appears in the 2850–3000 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. libretexts.org

C=C Aromatic Stretching: The benzene ring gives rise to characteristic stretching vibrations, typically appearing as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

C-O Stretching: Strong absorptions corresponding to the aryl-O and alkyl-O stretching of the ether and phenol (B47542) groups are expected in the 1200-1300 cm⁻¹ region. uc.edu

C-F Stretching: A strong, characteristic absorption for the C-F bond is typically found in the 1100–1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound Data is based on established frequency ranges for functional groups and analysis of related phenols. libretexts.orgscielo.brbibliotekanauki.pl

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (ethoxy) | 2850 - 2980 | Medium-Strong |

| Aromatic C=C stretch | 1500 - 1610 | Medium-Strong |

| Aryl C-O stretch | 1200 - 1260 | Strong |

| Aryl C-F stretch | 1100 - 1300 | Strong |

| Alkyl C-O stretch (ether) | 1020 - 1080 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations.

For this compound, strong Raman signals are expected for the symmetric vibrations of the aromatic ring. The "ring breathing" mode, a uniform expansion and contraction of the ring, typically gives a very strong and sharp signal around 1000 cm⁻¹. researchgate.net Other notable signals would include the aromatic C-H stretching and C=C stretching modes. While the O-H stretch is strong in IR, it is typically very weak in Raman spectra. Conversely, the C-C and C-S bonds, which are weak in IR, often show strong Raman signals. acs.org Analysis of substituted phenols shows that ring substitution patterns significantly influence the Raman spectrum, making it a valuable tool for distinguishing isomers and confirming structure. researchgate.netoptica.org

Table 4: Expected Major Raman Shifts for this compound Predicted data is based on general principles and data from substituted phenols. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | ~3060 | Strong |

| Aromatic C=C stretch | ~1600 | Strong |

| Symmetric Ring Breathing | ~1000 | Very Strong |

| C-F stretch | ~1100-1300 | Medium |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a molecule is determined by the promotion of electrons from lower energy orbitals to higher energy orbitals. In organic molecules, common transitions include σ → σ, n → π, and π → π* transitions. slideshare.net The presence of a benzene ring in this compound results in characteristic π → π* transitions. Functional groups attached to the benzene ring, known as auxochromes, can shift the absorption wavelength and intensity. units.it

For aromatic compounds, substitutions on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The ethoxy (-OC2H5) and fluoro (-F) groups in this compound, along with the hydroxyl (-OH) group, influence the electronic distribution and thus the energy of the π → π* transitions. The solvent environment can also play a significant role in the position of absorption bands, a phenomenon known as solvatochromism. units.itresearchgate.net

| Electronic Transition Type | Typical Wavelength Range (nm) |

| π → π | 200-400 |

| n → π | 200-400 |

| σ → σ* | < 200 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first separated based on volatility and polarity by gas chromatography and then introduced into the mass spectrometer. thermofisher.com Upon entering the mass spectrometer, molecules are ionized, typically by electron impact, which removes an electron to form a molecular ion. whitman.edu The energy of the ionization process can cause the molecular ion to fragment into smaller, characteristic ions. whitman.edu

The fragmentation pattern of this compound would be influenced by the stability of the resulting carbocations and radicals. whitman.edu The aromatic ring provides stability, and common fragmentation pathways for phenols and ethers would be expected. For instance, the loss of the ethyl group from the ethoxy moiety is a likely fragmentation step. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic ions containing fluorine. Analysis of these fragments helps in confirming the structure of the parent molecule. cardiff.ac.uk

| Compound Feature | Expected Fragmentation Behavior |

| Aromatic Ring | Increased intensity of the molecular ion due to stability. whitman.edu |

| Ethoxy Group | Loss of an ethyl radical (M-29) or ethylene (B1197577) (M-28). whitman.edu |

| Phenolic Hydroxyl Group | Can influence fragmentation, often leading to a stable ion after initial fragmentation. |

| Fluoro Substituent | Can direct fragmentation pathways and produce fluorine-containing ions. |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is an analytical technique that yields detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method is instrumental in the precise determination of the three-dimensional structure of molecules. pulstec.net

For this compound, a single crystal X-ray diffraction study would reveal the precise spatial arrangement of all atoms. This includes the planarity of the phenyl ring and the orientation of the ethoxy and hydroxyl groups relative to the ring. The analysis provides accurate measurements of all bond lengths (e.g., C-C, C-O, C-F) and bond angles within the molecule. carleton.edu This data is crucial for understanding the molecule's conformation in the solid state.

Investigation of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. ias.ac.in These interactions can include hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net The study of these non-covalent interactions is a key aspect of supramolecular chemistry and crystal engineering. ias.ac.in

| Interaction Type | Potential Participants in this compound |

| Hydrogen Bonding | O-H (donor) with O (hydroxyl/ethoxy) or F (acceptor) |

| Halogen Bonding | C-F with an electron-rich region |

| π-π Stacking | Interactions between aromatic rings of adjacent molecules |

| van der Waals Forces | General attractive forces between molecules |

Computational Chemistry and Theoretical Studies of 4 Ethoxy 2 Fluorophenol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into molecular properties by solving the Schrödinger equation. These methods are broadly categorized by their level of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational efficiency and accuracy, making it a cornerstone for studying medium to large-sized molecules. acs.org DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. bhu.ac.in This approach is routinely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. acs.orgbhu.ac.in

For a molecule like 4-ethoxy-2-fluorophenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine key structural parameters. bohrium.com These parameters include bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net While specific optimized parameters for this compound are not available in the searched literature, the table below illustrates the typical data generated from such a calculation for a related substituted phenol (B47542).

| Parameter | Calculated Value |

|---|---|

| C-F Bond Length | ~1.36 Å |

| C-O (hydroxyl) Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.97 Å |

| C-O-C (ether) Bond Angle | ~118° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. core.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher levels of accuracy compared to DFT for certain properties but are significantly more computationally demanding. acs.orgacs.org

They are often used to obtain highly accurate energies, study reaction mechanisms, and serve as benchmarks for less computationally expensive methods. acs.orgsmu.edu For this compound, high-level ab initio calculations could provide a precise determination of its equilibrium structure and thermochemical properties. acs.org However, published studies employing these specific high-level methods for this compound were not found in the search results.

Semi-empirical methods simplify quantum mechanical calculations by incorporating experimental data and empirical parameters to approximate complex integrals, making them much faster than ab initio or DFT approaches. core.ac.ukststephens.net.in Methods like AM1 and PM3 are suitable for very large molecules or for rapid screening of many compounds. acs.org While their speed is a major advantage, the results can be less reliable if the molecule under study differs significantly from the compounds used to parameterize the method. ststephens.net.in They are often used to obtain an initial guess for the geometry of a molecule before applying a more rigorous method like DFT for final optimization. ststephens.net.in

Ab Initio Methods for High-Level Calculations

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. numberanalytics.com The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large gap indicates higher stability. rsc.org For this compound, FMO analysis would quantify its reactivity and identify the primary sites for electron donation and acceptance. Although specific HOMO-LUMO energy values for this compound are not documented in the provided search results, the table below shows typical values obtained for similar phenolic compounds.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital (electron-donating ability). |

| ELUMO | -0.5 to -2.0 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). |

| Energy Gap (ΔE) | ~4.0 to 5.5 | Indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure. uni-muenchen.detaylorandfrancis.com This method is invaluable for studying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. rsc.orgtaylorandfrancis.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). stackexchange.com A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. rsc.orgstackexchange.com For this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs and the aromatic ring's π-system into antibonding orbitals, providing a quantitative measure of the molecule's electronic stability. taylorandfrancis.com Specific E(2) values for this compound have not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of most positive potential (electron-poor, attractive to nucleophiles). researchgate.net The potential spectrum typically follows the order: red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP surface would highlight specific reactive zones:

Negative Regions (Electrophilic Attack): The most significant negative potential is expected to be concentrated around the oxygen atom of the phenolic hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The oxygen of the ethoxy group and the fluorine atom would also exhibit negative potential, though likely to a lesser extent. These electron-rich areas are the primary targets for electrophilic attack.

Positive Regions (Nucleophilic Attack): A region of high positive potential will be located on the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack. The hydrogen atoms of the aromatic ring and the ethoxy group will also show positive potential.

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

|---|---|---|

| Phenolic Oxygen | Highly Negative | Site for Electrophilic Attack |

| Hydroxyl Hydrogen | Highly Positive | Site for Nucleophilic Attack |

| Ethoxy Oxygen | Negative | Potential Electrophilic Attack Site |

| Fluorine Atom | Negative | Potential Electrophilic Attack Site |

| Aromatic Ring | Variable (mostly near-neutral to slightly negative) | Site for Electrophilic Aromatic Substitution |

Reactivity Descriptors and Mechanistic Pathway Prediction

To quantify local reactivity more precisely, conceptual Density Functional Theory (DFT) provides reactivity descriptors known as Fukui functions. scm.com These functions indicate the change in electron density at a specific point in a molecule when the total number of electrons is altered. mdpi.com There are two primary Fukui functions used to predict reaction sites:

f+(r): This function corresponds to the addition of an electron and points to sites most susceptible to nucleophilic attack . The atom with the highest f+ value is the most electrophilic site. mdpi.comschrodinger.com

f-(r): This function relates to the removal of an electron and identifies sites prone to electrophilic attack . The atom with the largest f- value is the most nucleophilic site. schrodinger.com

In this compound, the condensed Fukui functions (values condensed to individual atoms) would predict the following:

Sites for Electrophilic Attack (High f-): The phenolic oxygen atom is expected to have a high f- value, marking it as a strong nucleophilic center. Certain carbon atoms in the aromatic ring, activated by the electron-donating hydroxyl and ethoxy groups, would also exhibit significant f- values, indicating their susceptibility to electrophiles in aromatic substitution reactions.

Sites for Nucleophilic Attack (High f+): The hydroxyl hydrogen, identified as electron-deficient in the MEP analysis, would likely have a high f+ value. Computational studies on similar heterocyclic compounds have shown that atoms with significant positive electrostatic potential are also the most prone to nucleophilic attack, as indicated by high f+ values. mdpi.com

| Atom/Site | Predicted Dominant Fukui Function | Predicted Reactivity Type |

|---|---|---|

| Phenolic Oxygen (O) | f- | Nucleophilic (Prone to Electrophilic Attack) |

| Hydroxyl Hydrogen (H) | f+ | Electrophilic (Prone to Nucleophilic Attack) |

| Aromatic Carbons (C) ortho/para to -OH/-OEt | f- | Nucleophilic (Prone to Electrophilic Attack) |

| Carbon attached to Fluorine (C-F) | f+ | Electrophilic (Potential for Nucleophilic Attack) |

Computational chemistry allows for the detailed modeling of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. ims.ac.jp This process involves identifying all intermediates and, crucially, the transition states (TS). A transition state is an unstable, transient species that represents the highest energy point along a reaction coordinate. ims.ac.jpscirp.org Its structure and energy are critical for understanding the reaction's feasibility and kinetics.

For a reaction involving this compound, such as O-alkylation or electrophilic nitration, computational modeling would proceed as follows:

Geometry Optimization: The structures of the reactant (this compound) and the reacting partner are optimized to find their lowest energy conformations.

Pathway Search: Methods like the Nudged Elastic Band (NEB) or relaxed surface scans are employed to find the lowest energy path between the optimized reactants and products. ims.ac.jpyoutube.com These methods generate a series of "images" or intermediate structures along the reaction pathway. ims.ac.jpresearchgate.net

Transition State Identification: The structure with the highest energy along this path is identified as the transition state candidate. scirp.org This structure is then rigorously optimized and confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. researchgate.net

This modeling provides a step-by-step visualization of bond breaking and formation, allowing for the elucidation of the complete reaction mechanism at a molecular level. researchgate.net For complex reactions, a two-transition state model may be necessary to accurately describe the kinetics. nih.gov

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Intermolecular Interactions and Non-Covalent Interactions

The structure of this compound contains multiple sites capable of participating in hydrogen bonds (H-bonds), which are critical in determining its physical properties and interactions with other molecules.

Hydrogen Bond Donor: The primary H-bond donor is the hydroxyl (-OH) group.

Hydrogen Bond Acceptors: The molecule possesses three potential H-bond acceptor sites: the phenolic oxygen, the ethoxy oxygen, and the fluorine atom.

Based on studies of related fluorophenols, several types of hydrogen bonding are possible:

Intermolecular H-Bonding: The strongest intermolecular interaction would involve the hydroxyl hydrogen of one molecule forming an H-bond with the phenolic oxygen of a neighboring molecule. This is a classic interaction seen in phenols. Additionally, the hydroxyl group could donate a hydrogen bond to the oxygen of the ethoxy group or the fluorine atom of another molecule.

Intramolecular H-Bonding: The ortho positioning of the fluorine atom relative to the hydroxyl group allows for the formation of a weak intramolecular hydrogen bond (O-H···F). acs.org Ab initio calculations on 2-fluorophenol (B130384) have confirmed the existence of such an interaction, which results in characteristic changes in bond lengths and angles, such as a slight lengthening of the O-H and C-F bonds. acs.org

Interactions with Other Molecules: In solution, such as with water, the hydroxyl group would act as a strong H-bond donor to solvent molecules. rsc.org Studies on deep eutectic solvents derived from 4-fluorophenol (B42351) show that the strength of hydrogen bonds involving the phenolate (B1203915) anion governs the solvent's properties and reactivity. bohrium.com The ability of fluorine to act as an H-bond acceptor is a subject of debate, but it is generally considered a weak acceptor. nih.govresearchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.orgnih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to its covalent bond. nih.govmdpi.com

The capacity of a halogen to form a halogen bond follows the trend I > Br > Cl >> F. nih.gov Fluorine, being the most electronegative and least polarizable element, has a very small and often negative σ-hole, making it an extremely poor halogen bond donor. nih.gov Halogen bonding involving fluorine is typically observed only when the fluorine atom is covalently bonded to a very strong electron-withdrawing group, which can induce a sufficiently positive σ-hole. acs.orgman.ac.uk

In the case of this compound, the fluorine atom is attached to an aromatic ring that also bears two strong electron-donating groups (hydroxyl and ethoxy). These groups increase the electron density on the ring and, consequently, on the fluorine atom. This electronic environment would make the σ-hole on the fluorine even more negative, effectively preventing it from acting as a halogen bond donor. Therefore, significant halogen bonding is not a characteristic feature expected for this compound.

Based on the conducted research, no specific studies detailing the Hirshfeld surface analysis or 3D energy frameworks for the chemical compound this compound were found.

Therefore, the section on "," specifically subsection "4.4.3. Hirshfeld Surface Analysis and 3D Energy Frameworks," cannot be provided with detailed research findings and data tables as requested.

Future computational chemistry studies on this compound would be necessary to generate the specific data required for a thorough analysis of its intermolecular interactions and energy frameworks. Such studies would involve:

Hirshfeld Surface Analysis: This method would be used to partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a visual representation of intermolecular contacts and a quantitative breakdown of these interactions, such as hydrogen bonding, van der Waals forces, and other close contacts. The results are often presented as 2D fingerprint plots, which summarize the distribution of intermolecular contact distances.

3D Energy Frameworks: Following the Hirshfeld analysis, energy framework calculations would be performed to quantify the different components of the interaction energies between molecules in the crystal lattice. These components typically include electrostatic, polarization, dispersion, and repulsion energies. The visualization of these energy frameworks helps in understanding the supramolecular architecture and the dominant forces responsible for the stability of the crystal structure.

Without published research on this specific compound, any discussion on these topics would be speculative and would not adhere to the required standards of scientific accuracy based on detailed research findings.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Fluorophenol

Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-ethoxy-2-fluorophenol towards substitution reactions is influenced by the combined electronic effects of the hydroxyl (-OH), ethoxy (-OCH2CH3), and fluoro (-F) substituents. The -OH and -OCH2CH3 groups are strong and moderate activating groups, respectively, donating electron density to the ring through resonance and directing electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, although it also acts as an ortho-, para- director through resonance.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl and ethoxy groups are dominant in directing incoming electrophiles. Both groups strongly activate the positions ortho and para to themselves. In the case of this compound, the hydroxyl group at C1 directs to positions C2, C4, and C6, while the ethoxy group at C4 directs to C3 and C5. The fluorine at C2 has a deactivating inductive effect but also directs ortho and para.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation lkouniv.ac.in. For this compound, these reactions are expected to yield primarily 3- and 5-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | Dilute HNO₃ | 4-Ethoxy-2-fluoro-5-nitrophenol and 4-Ethoxy-2-fluoro-3-nitrophenol |

| Halogenation | Br₂ in CCl₄ | 5-Bromo-4-ethoxy-2-fluorophenol and 3-Bromo-4-ethoxy-2-fluorophenol |

| Sulfonation | Fuming H₂SO₄ | 4-Ethoxy-2-fluoro-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-ethoxy-2-fluorophenol and 3-Acetyl-4-ethoxy-2-fluorophenol |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate libretexts.orglibretexts.org. The aromatic ring of this compound is electron-rich due to the powerful electron-donating hydroxyl and ethoxy groups, which generally makes it a poor substrate for classical SNAr reactions.

However, SNAr of a fluorine atom can occur under specific conditions. For instance, in highly activated systems, such as those containing nitro groups, fluorine can be displaced by nucleophiles like ethoxide mdpi.com. In the context of electron-rich aryl fluorides, more recent synthetic methodologies have emerged. One such method is the concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of a high-energy Meisenheimer intermediate and is therefore not limited to electron-poor arenes nih.gov. This pathway could potentially allow for the substitution of the fluorine atom in this compound.

Electrophilic Aromatic Substitution

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in reactions such as alkylation, acylation, and proton transfer.

The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide cem.comcem.com. O-acylation can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct cem.com. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for modifying the molecule's properties. For example, the O-alkylation of various phenolic precursors is a common strategy in the synthesis of radiolabeled PET tracers rsc.org.

The acidity of the phenolic proton is a critical property of this compound. The pKa value is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity (higher pKa).

Table 2: Experimental pKa Values of Related Phenols

| Compound | pKa | Reference |

| Phenol | 10.0 | ucla.edu |

| 2-Fluorophenol (B130384) | 8.7 | ucla.edu |

| 3-Fluorophenol | 9.3 | ucla.edu |

| 4-Fluorophenol (B42351) | 9.9 | ucla.edu |

| 3-Ethoxyphenol (B1664596) | 9.65 | acs.org |

| 2-Nitrophenol | 7.2 | ucla.edu |

| 4-Nitrophenol | 7.2 | ucla.edu |

O-Alkylation and O-Acylation Reactions

Reactivity of the Ethoxy Moiety

The ethoxy group in this compound is generally stable under most reaction conditions. However, under harsh conditions, the ether linkage can be cleaved. For instance, treatment with strong acids such as HBr or HI can lead to the cleavage of the aryl-ether bond to yield the corresponding phenol and an ethyl halide. In some cases, nucleophilic substitution reactions on related halogenated phenols have been shown to lead to the replacement of the ethoxy group under basic conditions smolecule.com. Furthermore, in polyfluoroaromatic compounds, ethoxy groups can sometimes be cleaved by a basic medium nist.gov.

Cleavage Reactions

Cleavage reactions, particularly of the ether linkages, are significant transformations for phenols and their derivatives. In the context of this compound, this primarily involves the scission of the C-O bond of the ethoxy group. Such reactions typically require harsh conditions or specific catalysts due to the general stability of aryl alkyl ethers. wikipedia.orgnumberanalytics.com

Standard laboratory methods for cleaving aryl alkyl ethers involve strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). prutor.ai The mechanism proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the ethyl group in an SN2-type reaction. wikipedia.org More contemporary and "green" methods have been developed, utilizing the high nucleophilicity of bromide ions in ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), in the presence of an acid like p-toluenesulfonic acid to facilitate the dealkylation. organic-chemistry.org

Conversely, cleavage of a different ether bond can lead to the formation of this compound itself. A documented synthesis involves the hydrogenolysis of 1-benzyloxy-4-ethoxy-2-fluoro-benzene. This cleavage of the benzyl (B1604629) ether is achieved through catalytic hydrogenation, a reaction that selectively breaks the O-benzyl bond while leaving the ethoxy group and the aromatic ring intact under controlled conditions.

| Reaction Type | Starting Material | Reagents & Conditions | Product | Description |

| Ethoxy Group Cleavage | This compound | Excess HBr or HI, heat | 2-Fluorobenzene-1,4-diol | Cleavage of the ethyl ether linkage to yield the corresponding hydroquinone (B1673460). |

| Benzyl Ether Cleavage | 1-Benzyloxy-4-ethoxy-2-fluoro-benzene | H₂, 10% Pd/C, Ethyl acetate | This compound | Selective debenzylation via catalytic hydrogenation to yield the title compound. |

Functional Group Transformations

The functional groups of this compound can be chemically altered to synthesize a variety of derivatives. The phenolic hydroxyl group is the primary site for such transformations.

Etherification: The most common transformation of a phenol is its conversion to an ether via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the acidic phenolic proton with a suitable base (e.g., sodium hydride, NaH) to form a sodium phenoxide intermediate. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield a new ether. masterorganicchemistry.compdx.edu This method allows for the synthesis of derivatives such as 1,4-diethoxy-2-fluorobenzene (B14755376) from this compound.

Esterification: The phenolic hydroxyl group can also be converted into an ester. This can be achieved by reaction with a carboxylic acid halide (e.g., acetyl chloride) in the presence of a base like pyridine, or by direct reaction with a carboxylic acid under acidic catalysis. google.comgoogle.com For instance, reacting this compound with an organic carboxylic acid halide in the presence of a Lewis acid catalyst can produce the corresponding aromatic ester. google.com

| Transformation | Reagent(s) | Product Type | Mechanistic Notes |

| Etherification | 1. NaH 2. Alkyl halide (e.g., CH₃I) | Aryl Alkyl Ether | Williamson Ether Synthesis via a phenoxide intermediate. masterorganicchemistry.com |

| Esterification | Acyl chloride, Pyridine | Aryl Ester | Nucleophilic acyl substitution on the activated carbonyl carbon. |

| Esterification | Carboxylic acid, H⁺/boric acid catalyst | Aryl Ester | Direct esterification, often requiring removal of water to drive equilibrium. google.com |

Redox Chemistry of this compound

The redox chemistry of this compound is centered on the electron-rich phenolic moiety, which is susceptible to oxidation, while the aromatic ring can undergo reduction under specific catalytic conditions.

Oxidation Reactions

Phenols are readily oxidized, and the reaction pathways are sensitive to the substituents on the aromatic ring. The oxidation of phenols can proceed via a one-electron transfer mechanism to form a phenoxyl radical. researchgate.net These radicals are key intermediates that can subsequently dimerize or react further. Kinetic studies on the oxidation of various phenols by triplet methylene (B1212753) blue have shown that the reaction proceeds via proton-coupled electron transfer. acs.orgacs.org

The oxidation of 2,6-disubstituted phenols can lead to the formation of diphenoquinones or polyphenylene ethers. google.com For a para-substituted phenol like this compound, oxidation typically leads to the formation of quinone-type structures. pdx.edu Depending on the oxidant and reaction conditions, this can involve complex pathways, potentially including ipso-substitution at the ethoxy-substituted carbon. asm.org

| Reaction | Reagent(s) | Product Type | Key Findings |

| General Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | Benzoquinone derivative | Phenols are susceptible to oxidation, forming quinones. pdx.edu |

| Mechanistic Oxidation | Triplet Methylene Blue (³MB⁺*) | Phenoxyl Radical | Reaction proceeds via proton-coupled electron transfer. acs.orgacs.org |

Reduction Reactions

The reduction of this compound primarily involves the hydrogenation of the aromatic ring. This transformation is typically less facile than the reduction of other functional groups like nitro or carbonyl groups and requires catalytic activation.

Catalytic Hydrogenation: The benzene (B151609) ring of phenols can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation, typically using catalysts such as rhodium on carbon (Rh/C) or ruthenium (Ru/C) at elevated hydrogen pressures and temperatures. researchgate.net For this compound, this would yield 4-ethoxy-2-fluorocyclohexanol. The conditions must be carefully controlled to avoid cleavage of the ether linkage (hydrogenolysis). For instance, catalytic hydrogenation of related nitro-substituted phenols using a Palladium on carbon (Pd/C) catalyst primarily reduces the nitro group, leaving the phenol and aromatic ring intact. mdpi.com Similarly, the reduction of 2-fluoro-nitrobenzene to p-aminophenols has been documented. google.com

It is also pertinent to note the reverse of oxidation: quinones, the products of phenol oxidation, can be readily reduced back to their hydroquinone form using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite. pdx.edu

| Reaction | Reagent(s) & Catalyst | Product Type | Conditions |

| Aromatic Ring Hydrogenation | H₂, Rh/C or Ru/C | Substituted Cyclohexanol | Typically requires elevated temperature and pressure. researchgate.net |

| Quinone Reduction | NaBH₄ or Na₂S₂O₄ | Hydroquinone | The reverse reaction of phenol oxidation. pdx.edu |

Derivatives and Advanced Synthetic Applications of 4 Ethoxy 2 Fluorophenol

Role as a Versatile Synthetic Building Block

4-Ethoxy-2-fluorophenol serves as a crucial starting material or intermediate in the synthesis of more complex molecules due to its specific arrangement of functional groups. chemscene.comamericanelements.com The presence of the ethoxy, fluoro, and hydroxyl groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. americanelements.combldpharm.com

Construction of Substituted Aromatic Compounds

The structure of this compound allows for the targeted synthesis of various substituted aromatic compounds. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring itself can undergo electrophilic aromatic substitution reactions. numberanalytics.com The fluorine atom and the ethoxy group influence the reactivity and orientation of these substitutions. numberanalytics.com For instance, the synthesis of other phenol (B47542) derivatives can be achieved through nucleophilic aromatic substitution, although the hydroxyl group's strong directing effect to ortho and para positions can make meta-substitution challenging. mdpi.com The creation of complex aromatic structures is often a multi-step process involving reactions like Friedel-Crafts acylation or alkylation, followed by further modifications. numberanalytics.com

One example of its use is in the synthesis of 2-(3-(ethoxymethyl)quinolin-2-yl)4-fluorophenol derivatives. researchgate.net This is achieved through a Friedländer condensation, followed by a nucleophilic substitution reaction. researchgate.net

Synthesis of Heterocyclic Systems (e.g., thiazoles and oxazoles)

This compound and its derivatives are utilized as intermediates in the creation of various heterocyclic compounds. alfa-chemical.comalfa-chemical.com Heterocycles like thiazoles and oxazoles are significant in medicinal chemistry, often improving a compound's solubility and providing new sites for biological interactions. nih.gov

The synthesis of thiazoles often involves the Hantzsch thiazole (B1198619) synthesis, which is a condensation reaction between an α-haloketone and a thioamide derivative. nih.govwjrr.org Oxazoles can be synthesized through various methods, including the cyclization and oxidation of serine-containing peptides or the reaction of haloketones with substituted arylamides. nih.govijpsonline.com While direct synthesis routes starting from this compound are not extensively detailed in the provided results, its role as an intermediate suggests it is modified to contain the necessary functional groups to participate in these cyclization reactions. alfa-chemical.comalfa-chemical.com

Applications in Materials Science

Fluorinated aromatic compounds, including derivatives of this compound, are valuable in materials science for creating novel materials with specific properties. smolecule.com The presence of fluorine can influence polarity, hydrogen bonding, thermal stability, and hydrophobicity. smolecule.com

Development of Novel Polymeric Materials

The functional groups on this compound make it a candidate for incorporation into polymer structures. smolecule.com For example, it can potentially be used as a monomer in the synthesis of polyethers. The resulting polymers could exhibit enhanced properties due to the presence of the fluorine atom. Polymerizable compositions for optical materials have been developed using various compounds, including those with reactive groups suitable for polymerization like (meth)acryloyl, epoxy, and isocyanate groups. google.com

Utilization in Liquid Crystal Technologies

Fluorinated compounds are critical components of liquid crystal displays (LCDs). researchgate.netnih.gov These liquid crystal monomers (LCMs) often consist of a core structure, such as biphenyl, with various functional groups attached, including fluorine and alkoxy groups. nih.gov These groups help to fine-tune the material's properties for display applications. acs.orggoogle.com For example, 4-ethoxy-2,3-difluoro-4′-(trans-4-propylcyclohexyl)biphenyl is a known fluorinated LCM. acs.org The ethoxy group, in particular, has been shown to influence the degradation rate of these molecules. acs.org

Intermediate in Specialty Chemical Synthesis

This compound serves as an intermediate in the production of a range of specialty chemicals. chemscene.comchemfish.co.jp These are often complex organic molecules with specific applications in industries like pharmaceuticals and agrochemicals. alfa-chemical.comalfa-chemical.com Its role as a building block allows for the creation of diverse structures, such as (4-ethoxy-2-fluorophenyl)methanamine (B1404135) and (4-ethoxy-2-fluorophenyl)boronic acid, which can be used in further synthetic steps. bldpharm.comoakwoodchemical.com The synthesis of these specialty chemicals often involves multi-step processes where the unique reactivity of the fluorinated phenol is exploited. mdpi.commdpi.com

Precursor for Agrochemical Research

Fluorinated aromatic compounds, including phenol derivatives, are significant in the development of modern agrochemicals such as herbicides and pesticides. researchgate.netnih.gov The inclusion of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in crop protection agents. researchgate.net this compound serves as a key precursor in the synthesis of more complex active ingredients.

Researchers in agrochemical science utilize building blocks like this compound to explore new molecular frameworks. For instance, derivatives of nicotinamide (B372718) incorporating fluorophenoxy groups have been patented for their herbicidal properties. google.com The synthesis of such compounds often involves the reaction of a fluorophenol with a suitable heterocyclic structure. While biotic processes in the environment generally transform parent pesticides into more polar degradates, the initial design using precursors like this compound is critical for determining the ultimate efficacy and environmental behavior of the final product. acs.org The development of new pesticides often involves creating and screening a library of related compounds, for which versatile precursors are essential. google.com

Table 1: Role of Fluorinated Phenols in Agrochemical Development

| Agrochemical Class | Precursor Type | Role of Fluorine/Ethoxy Groups | Example Application |

| Nicotinamide Herbicides | Fluorophenoxy derivative | Enhance herbicidal efficacy and target interaction. google.com | Control of broad-leaf weeds in cereal crops. google.com |

| Phenyl Ether Herbicides | Substituted Fluorophenol | Increase metabolic stability and potency. | General weed control. |

| Fluorinated Fungicides | Fluorophenol Building Block | Improve bioavailability and fungal cell penetration. | Crop disease management. |

Intermediate in Radiopharmaceutical Development

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on tracer molecules labeled with positron-emitting isotopes, with Fluorine-18 ([18F]) being one of the most widely used due to its convenient half-life and low positron energy. rsc.org this compound is an important intermediate in the development of novel PET tracers for imaging biological processes and diseases. utupub.fi

The synthesis of a PET tracer is a multi-step process. Initially, the non-radioactive version of the target molecule (the "cold" compound) is synthesized using standard organic chemistry techniques with stable fluorine. This compound serves as a key starting material or intermediate in this phase to establish and optimize the reaction conditions. Once the synthesis route is perfected, it is adapted for "hot" radiosynthesis. In this step, a precursor molecule is reacted with no-carrier-added [18F]fluoride to produce the final radiolabeled tracer. rsc.orgnih.gov

For example, fluorophenols and their derivatives are crucial for creating tracers that target neuroinflammatory processes or specific protein aggregates in the brain, such as those associated with Alzheimer's disease. utupub.finih.gov The ethoxy group can be modified to tune the molecule's solubility and ability to cross the blood-brain barrier, while the fluorophenol moiety provides the site for radiolabeling. nih.gov

Table 2: Examples of PET Tracers Developed from Phenol Derivatives

| PET Tracer | Target | Precursor Type | Reference |

| [18F]F-DPA | Translocator Protein (TSPO) for neuroinflammation | Fluorophenol derivative | utupub.fi |

| (S,S)-[18F]FRB-D4 | Norepinephrine Transporter (NET) | Des-ethyl reboxetine (B1679249) (contains a phenoxy group) | nih.gov |

| [18F]15 | Tau Protein Aggregates (Alzheimer's Disease) | 2-styrylquinoxaline with FPEG chain (derived from fluorinated phenols) | nih.gov |

| 4-[18F]Fluorophenetole | Versatile synthon for various targets | 4-benzyloxyphenyl-(2-thienyl)iodonium salt |

Building Block for Dyes and Pigments

This compound is a valuable building block for the synthesis of specialty dyes and pigments, particularly azo dyes. alfa-chemical.comchemsrc.com Azo dyes, which constitute a large and commercially important class of colorants, are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. cuhk.edu.hknih.gov

The synthesis of an azo dye is typically a two-step process:

Diazotization: A primary aromatic amine is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic solution to form a diazonium salt. nih.gov

Azo Coupling: The diazonium salt, which is an electrophile, is reacted with an electron-rich aromatic compound, known as the coupling component. cuhk.edu.hknih.gov

Substituted phenols are excellent coupling components. This compound can serve this role, where the hydroxyl group activates the aromatic ring and directs the coupling reaction. The specific substituents on the phenol—in this case, the ethoxy and fluoro groups—play a critical role in modulating the electronic properties of the resulting dye molecule. cuhk.edu.hk These modifications influence the wavelength of light absorbed by the dye, thereby determining its final color. Research into new azo dyes has shown that coupling diazonium salts with related compounds like 4-ethoxyphenol (B1293792) yields novel colorants. ajchem-a.com By using this compound as a building block, chemists can fine-tune the properties of dyes for specific applications in textiles, printing, and advanced materials.

Table 3: Components of Azo Dye Synthesis

| Reaction Step | Component | Example | Role of this compound |

| 1. Diazotization | Primary Aromatic Amine | Aniline, Sulfanilic Acid | Not directly involved. |

| Reagent | Sodium Nitrite, HCl | Not directly involved. | |

| 2. Azo Coupling | Diazonium Salt | Benzenediazonium chloride | Reacts with the phenol. |

| Coupling Component | Phenol, Naphthol | Can be replaced by this compound to create a new dye. |

Conclusion and Future Research Trajectories

Synopsis of Key Findings and Contributions

While dedicated research on 4-Ethoxy-2-fluorophenol is limited, a synthesis of information from related compounds allows for a synopsis of its likely chemical profile and potential contributions. The presence of the ethoxy, fluoro, and hydroxyl groups on the benzene (B151609) ring suggests a molecule with a unique combination of properties.

Key Predicted Physicochemical Properties:

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₈H₉FO₂ | - |

| Molecular Weight | 156.15 g/mol | - |

| CAS Number | 1196486-63-1 | - |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Computational Prediction |

| logP (Octanol-Water Partition Coefficient) | 1.93 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Computational Prediction |

| Hydrogen Bond Acceptors | 2 | Computational Prediction |

This table is based on computationally predicted data for this compound.

The synthesis of this compound can be conceptually approached through established methodologies for phenol (B47542) ethers, such as the Williamson ether synthesis. This would likely involve the reaction of a 2-fluoro-4-hydroxyphenoxide salt with an ethylating agent like ethyl iodide or diethyl sulfate. wikipedia.org Alternatively, Ullmann condensation reactions, which are effective for forming aryl ethers, could also be explored. wikipedia.org

The reactivity of this compound is predicted to be a rich interplay of its substituents. The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the phenolic proton. doubtnut.comquora.comstackexchange.comvaia.com In ortho-halophenols, intramolecular hydrogen bonding between the hydroxyl group and the halogen is a known phenomenon that can affect acidity. doubtnut.com For ortho-fluorophenol, this interaction is particularly significant and can decrease its acidity relative to other ortho-halophenols. doubtnut.com

Identification of Research Gaps and Unexplored Reactivity

The primary research gap is the lack of empirical data for this compound. There is a clear need for its synthesis and comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Unexplored Reactivity:

Electrophilic Aromatic Substitution: While the directing effects of the hydroxyl and ethoxy groups are generally understood, the precise regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, acylation) on the this compound ring has not been experimentally determined. The interplay between the activating hydroxyl and ethoxy groups and the deactivating-yet-ortho,para-directing fluorine atom presents an interesting case for investigation. ocr.org.ukuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution: The fluorine atom at the ortho position could potentially undergo nucleophilic aromatic substitution (SNA_r_) under specific conditions, especially when the phenoxyl radical is generated, which can act as a powerful electron-withdrawing group. nih.gov

Ether Cleavage: The conditions required for the acidic cleavage of the ethoxy group have not been studied. While aryl alkyl ethers are generally cleaved to a phenol and an alkyl halide, the influence of the ortho-fluoro substituent on the reaction kinetics and mechanism is unknown. libretexts.org

Oxidative Coupling: Phenols are known to undergo oxidative coupling reactions to form biphenols or polymers. The potential for this compound to participate in such reactions, and the structure of the resulting products, remains an open area for research. google.com

Prospects for Advanced Materials Development and Catalysis

The unique substitution pattern of this compound suggests its potential as a building block for advanced materials and in the development of novel catalytic systems.

Advanced Materials:

Fluorinated Polymers: The incorporation of fluorine into polymers can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.netmdpi.comacs.org this compound could serve as a monomer in the synthesis of novel fluorinated poly(aryl ether)s or phenolic resins with tailored properties for applications in electronics or as high-performance coatings. researchgate.netmdpi.com

Liquid Crystals: The anisotropic molecular shape and polarity of substituted phenols are relevant to the design of liquid crystals. The specific arrangement of the ethoxy and fluoro groups in this compound could lead to interesting mesomorphic properties.

Functionalized Materials: The phenolic hydroxyl group provides a handle for further functionalization, allowing the compound to be grafted onto surfaces or incorporated into more complex molecular architectures. nih.gov

Catalysis:

Photoredox Catalysis: Substituted phenols and their corresponding phenolate (B1203915) anions have emerged as promising organophotoredox catalysts. units.itacs.org Upon photoexcitation, phenolate anions can become potent reducing agents, capable of initiating a variety of organic transformations. units.it The electronic properties of this compound, modulated by the fluoro and ethoxy groups, could be fine-tuned to develop new, efficient, and recyclable photocatalysts for reactions such as atom transfer radical addition (ATRA). acs.org

Ligand Development: The phenolic oxygen and the fluorine atom could act as coordination sites for metal centers, suggesting the potential of this compound derivatives as ligands in transition metal catalysis.

Integration of In Silico and Experimental Methodologies

To accelerate the exploration of this compound, a synergistic approach combining computational (in silico) and experimental methods is highly recommended.

In Silico Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity of the molecule. researchgate.netresearchgate.net Such calculations can provide insights into the relative stability of different conformers and the mechanisms of potential reactions, guiding experimental design. researchgate.net